molecular formula C17H16N2O3S B2414802 N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide CAS No. 307327-08-8

N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide

Cat. No.: B2414802
CAS No.: 307327-08-8
M. Wt: 328.39
InChI Key: XNQPJHIWVOZVHG-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit antibacterial activity and are considered promising candidates for the development of new antimicrobial agents .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps. For example, the synthesis of certain derivatives involves the treatment of intermediate compounds with various reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the yield and melting point can be determined experimentally, while the chemical shifts of hydrogen and carbon atoms can be analyzed using NMR spectroscopy .

Scientific Research Applications

Antitumor Activity Evaluation

N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide and its derivatives have been synthesized and evaluated for their antitumor activity. In a study, derivatives of this compound, specifically bearing different heterocyclic ring systems, were screened for potential antitumor activity in vitro against a variety of human tumor cell lines. This screening, conducted at the National Cancer Institute, USA, involved cell lines derived from nine neoplastic diseases. The synthesis process involved acetylation and subsequent reactions with heterocyclic derivatives, leading to compounds that showed considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Solubility and Pharmaceutical Interpretation

The aqueous solubility of various compounds, including acetaminophen and adipic acid, has been studied over a temperature span, revealing non-linear van't Hoff plots. This non-linearity indicates significant pharmaceutical implications, suggesting potential errors and misconceptions in pharmaceutical literature. The study recommends multiple regression analysis for data treatment to derive apparent thermodynamic parameters, highlighting the importance of understanding solubility in pharmaceutical sciences (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).

In Vitro Metabolism and Cytochrome P450 Interaction

The metabolism of alachlor, a chloroacetanilide herbicide potentially carcinogenic to humans, has been studied in the context of human liver microsomes and various human cytochrome P450 isoforms. This research is critical for understanding the metabolic pathways of similar compounds in humans, potentially including N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide derivatives. The study determined that human CYP 3A4 is responsible for the metabolism of alachlor to its key metabolite, providing insights into the metabolism of similar compounds (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives, including their coordination complexes with Co(II) and Cu(II), have been studied. These complexes were analyzed for their antioxidant activity, demonstrating significant antioxidant properties. Such studies highlight the potential of N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide derivatives in developing novel antioxidants (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Comparative Metabolism Studies

Studies on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide valuable insights into the metabolic processing of similar compounds. This research is essential for understanding the biotransformation and potential health effects of N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide in humans (Coleman, Linderman, Hodgson, & Rose, 2000).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its intended use. Some benzothiazole derivatives have been found to exhibit low toxicity and negligible haemolytic activity towards human red blood cells .

Future Directions

The development of new benzothiazole derivatives with enhanced biological activity is a promising area of research. Future work could involve the synthesis of novel derivatives and the evaluation of their biological activities .

Properties

IUPAC Name

N-[3-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-22-12-5-6-14-16(9-12)23-17(19-14)13-8-11(18-10(2)20)4-7-15(13)21/h4-9,21H,3H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQPJHIWVOZVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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